

An In-depth Technical Guide on the Toxicological Data of Gamma-Nonalactone

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Compound of Interest					
Compound Name:	Nonalactone				
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For Researchers, Scientists, and Drug Development Professionals

Gamma-**nonalactone**, a widely used flavoring and fragrance ingredient, has undergone extensive toxicological evaluation to establish its safety profile. This guide provides a comprehensive overview of the available toxicological data, including quantitative summaries, detailed experimental protocols, and visual representations of key experimental workflows. The information is intended to support researchers, scientists, and professionals in the fields of drug development and safety assessment.

Toxicological Data Summary

The toxicological profile of gamma-**nonalactone** has been characterized through a variety of studies, including acute, subchronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, reproductive and developmental effects, and skin sensitization. For certain endpoints, data from structurally related compounds, primarily gamma-caprolactone, have been used to fill data gaps through a read-across approach.

The following tables summarize the key quantitative data from toxicological studies on gamma-nonalactone and its read-across analog, gamma-caprolactone.

Table 1: Acute Toxicity of gamma-Nonalactone



Test Type	Species	Route	LD50	Reference
Acute Oral Toxicity	Rat	Oral	> 5000 mg/kg bw	[1]
Acute Oral Toxicity	Rat (male)	Oral	6600 mg/kg bw	[2][3][4]
Acute Oral Toxicity	Rat (male, female)	Gavage	9780 mg/kg bw	[3][5]
Acute Oral Toxicity	Guinea Pig	Oral	3440 mg/kg bw	[3][5]
Acute Dermal Toxicity	Rabbit	Dermal	> 5000 mg/kg bw	[2][3][4][5]

Table 2: Repeated-Dose and Developmental Toxicity (via Read-Across with gamma-Caprolactone)



Test Type	Species	Route	NOAEL/N OEL	Study Duration	Substanc e	Referenc e
Subchronic Toxicity	Rat (Sprague Dawley)	Oral Gavage	1000 mg/kg bw/day (NOAEL)	28 days	gamma- Caprolacto ne	[2][6][7]
Subchronic Toxicity	Rat	Oral Gavage	300 mg/kg bw/day (NOEL)	Not Specified	gamma- Caprolacto ne	[2]
Developme ntal Toxicity	Not Specified	Not Specified	1000 mg/kg/day (NOAEL for maternal and developme ntal toxicity)	Not Specified	gamma- Caprolacto ne	[6]

Table 3: Genotoxicity of gamma-Nonalactone



Test Type	System	Concentration/ Dose	Result	Reference
Mutagenicity (Ames Test)	S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102	Not Specified	Negative	[8]
Mutagenicity (BlueScreen Assay)	Human-derived cells	Not Specified	Negative	[6]
Mutagenicity (Mouse Lymphoma Assay)	L5178y TK+/- cells	400 μg/ml (with S9), 1000 μg/ml (without S9)	Positive (with S9), Negative (without S9)	[9]
Clastogenicity (In vivo Micronucleus Test)	NMRI mice	500, 1000, or 2000 mg/kg bw	Negative	[6]
Unscheduled DNA Synthesis	Rat hepatocytes	500 μg/ml	Negative	[9]

Table 4: Other Toxicological Endpoints for gamma-Nonalactone

Test Type	Species	Finding	Reference
Skin Irritation	Rabbit	Not irritating	[2]
Eye Irritation	Not Specified	Not irritating	[2]
Skin Sensitization	Human	Not a sensitizer in a maximization test	[2]
Carcinogenicity	Mice	No evidence of carcinogenic activity	[2]



Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments conducted on gamma-nonalactone.

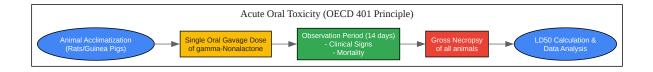
- Objective: To determine the acute oral toxicity (LD50) of gamma-nonalactone.
- Test Guideline: Based on principles of OECD Guideline 401.
- Test System: Groups of rats and guinea pigs of both sexes.[1][3][5]
- Administration: A single dose of gamma-nonalactone was administered by oral intubation (gavage).[1]
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of two weeks.[1]
- Endpoints: Mortality, clinical signs of toxicity (e.g., depression, salivation).[1]
- Objective: To evaluate the clastogenic potential of gamma-nonalactone in vivo.
- Test Guideline: Conducted in compliance with GLP regulations and in accordance with OECD TG 474.[6]
- Test System: Groups of male and female NMRI mice.[6]
- Administration: The test material was administered in corn oil via oral gavage.
- Dosage: Doses of 500, 1000, or 2000 mg/kg body weight were administered.[6]
- Sample Collection: Bone marrow was extracted at 24 and 48 hours post-administration.
- Analysis: Polychromatic erythrocytes were examined for the presence of micronuclei.
- Conclusion: The test material did not induce a significant increase in the incidence of micronucleated polychromatic erythrocytes.[6]



- Objective: To determine the subchronic oral toxicity of gamma-caprolactone.
- Test Guideline: OECD Guideline 407 compliant and performed under GLP.[6][7]
- Test System: Crl:CD (Sprague Dawley) IGS BR rats.[6][7]
- Administration: gamma-Caprolactone was administered daily via oral gavage for 28 days.[6]
 [7]
- Dosage Levels: 0 (vehicle control: deionized water), 30, 100, 300, or 1000 mg/kg/day.[6][7]
- Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
- Results: No treatment-related adverse effects were reported up to the highest tested dose, leading to a NOAEL of 1000 mg/kg/day.[6][7]

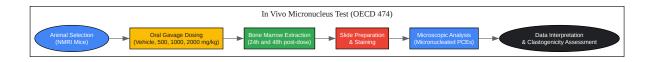
Visualizations

The following diagrams illustrate the workflows of key toxicological assays.



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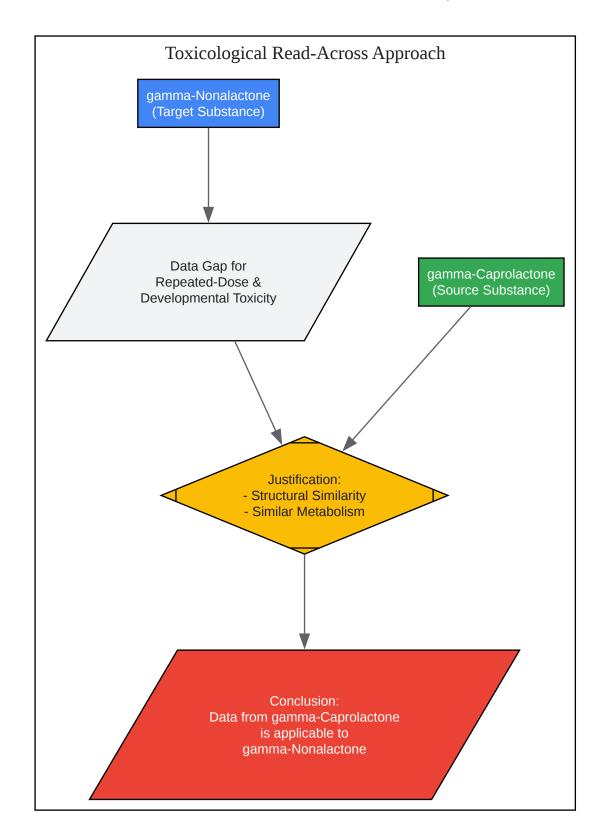
Workflow for an acute oral toxicity study.





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Workflow for an in vivo micronucleus assay.





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Logical relationship for the read-across approach.

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